Methyl 5-bromo-3-nitrothiophene-2-carboxylate
Overview
Description
Methyl 5-bromo-3-nitrothiophene-2-carboxylate is a chemical compound that belongs to the class of nitrothiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The exact mechanism of action of Methyl 5-bromo-3-nitrothiophene-2-carboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer activities by modulating various signaling pathways involved in cell growth and inflammation. It has been reported to inhibit the NF-κB signaling pathway, which is known to play a critical role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. This compound has also been shown to exhibit good pharmacokinetic properties, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
Methyl 5-bromo-3-nitrothiophene-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in common organic solvents. Additionally, it exhibits good stability under normal laboratory conditions. However, this compound has some limitations, including its low yield and potential toxicity.
Future Directions
There are several future directions for the study of Methyl 5-bromo-3-nitrothiophene-2-carboxylate. One potential direction is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as material science and organic synthesis. Finally, the development of more efficient synthesis methods for this compound could lead to increased availability and wider applications of this compound.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry, material science, and organic synthesis. Its anti-inflammatory and anti-cancer activities make it a potential candidate for drug development. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Scientific Research Applications
Methyl 5-bromo-3-nitrothiophene-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory and anti-cancer activities. In one study, this compound was found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
methyl 5-bromo-3-nitrothiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4S/c1-12-6(9)5-3(8(10)11)2-4(7)13-5/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICPTWQVTNENRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727334 | |
Record name | Methyl 5-bromo-3-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99839-45-9 | |
Record name | Methyl 5-bromo-3-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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